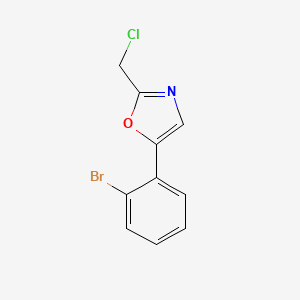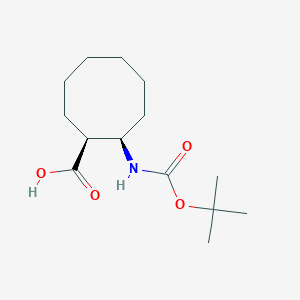
5-(2-Bromophenyl)-2-(chloromethyl)-1,3-oxazole
Übersicht
Beschreibung
5-(2-Bromophenyl)-2-(chloromethyl)-1,3-oxazole, also known as 5-Bromo-2-chloro-1,3-oxazole (BCO), is a heterocyclic compound containing both bromine and chlorine atoms. It is an important synthetic intermediate for the manufacture of pharmaceuticals, agrochemicals, and other organic compounds. BCO is also a useful reagent in organic synthesis and has been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- 5-(2-Bromophenyl)-2-(chloromethyl)-1,3-oxazole is used as a reactive scaffold in synthetic chemistry. Its halomethyl variants, particularly the chloromethyl and bromomethyl analogues, are utilized for synthesizing a variety of oxazoles, offering pathways for creating compounds with potential medicinal properties (Patil & Luzzio, 2016).
Biological and Pharmacological Activity
- Certain oxazole derivatives, which could include structures similar to 5-(2-Bromophenyl)-2-(chloromethyl)-1,3-oxazole, have shown antimicrobial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Safonov & Panasenko, 2022).
- Some oxazole compounds have been evaluated for anticancer activities, providing a basis for further research into their potential as therapeutic agents (Zyabrev et al., 2022).
Material Science and Chemistry
- Oxazole-containing π-conjugated polymers have been synthesized and characterized for their optical and electrochemical properties, suggesting potential applications in material science (Yamamoto et al., 2007).
Molecular Chemistry
- Oxazoles serve as ligands in transition metal-catalyzed asymmetric organic syntheses, demonstrating their importance in the field of coordination chemistry (Gómez et al., 1999).
Fluorescence and Spectroscopy
- Derivatives of 2,5-diaryl-1,3-oxazole, which are related to the core structure of 5-(2-Bromophenyl)-2-(chloromethyl)-1,3-oxazole, have been studied as fluorescent probes for monitoring lipid membranes. This illustrates their utility in biophysical and biochemical research (Posokhov & Kyrychenko, 2018).
Eigenschaften
IUPAC Name |
5-(2-bromophenyl)-2-(chloromethyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-8-4-2-1-3-7(8)9-6-13-10(5-12)14-9/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHSDYLLRZGQEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1373413.png)
![4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1373414.png)


![2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid](/img/structure/B1373417.png)

![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1373419.png)

![{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride](/img/structure/B1373423.png)


![6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1373432.png)
